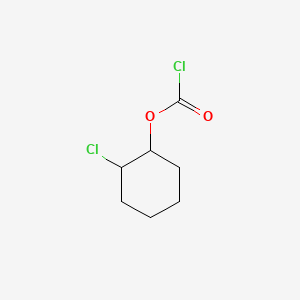

2-Chlorocyclohexyl chloroformate

Description

Contextualization within the Chloroformate Class of Organic Compounds

Chloroformates, with the general formula ROC(O)Cl, are esters of chloroformic acid. wikipedia.org They are highly reactive compounds, similar in reactivity to acyl chlorides, and are widely used as reagents in organic synthesis. wikipedia.org Their utility stems from the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. This reactivity allows for the introduction of the ROC(O)- group into various molecules.

Key reactions of chloroformates include:

Reaction with amines to form carbamates. wikipedia.org

Reaction with alcohols to form carbonates. wikipedia.org

Reaction with carboxylic acids to form mixed anhydrides. wikipedia.org

These reactions are fundamental in the construction of more complex organic molecules. For instance, benzyl (B1604629) chloroformate and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are extensively used to introduce protecting groups for amines in peptide synthesis. wikipedia.orgwikipedia.org Chloroformates are also employed as derivatizing agents in chromatography to convert polar compounds into more volatile derivatives suitable for analysis by gas chromatography/mass spectrometry. wikipedia.orgwikipedia.org

Structural Isomerism and Stereochemical Features of the Cyclohexyl Moiety

The presence of a substituted cyclohexane (B81311) ring in 2-chlorocyclohexyl chloroformate introduces the possibility of structural and stereoisomerism.

Due to the presence of two different substituent groups on two different sp³ carbons in the cyclohexane ring, this compound can exist as cis- and trans-isomers. libretexts.org

cis-2-Chlorocyclohexyl chloroformate: In this isomer, the chlorine atom and the chloroformate group are on the same side of the cyclohexane ring.

trans-2-Chlorocyclohexyl chloroformate: In this isomer, the chlorine atom and the chloroformate group are on opposite sides of the cyclohexane ring.

These geometric isomers are distinct compounds with different physical and chemical properties. libretexts.org The restricted rotation around the carbon-carbon single bonds within the ring structure prevents the interconversion of cis- and trans-isomers under normal conditions. libretexts.orglibretexts.org

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. chemistrysteps.comdalalinstitute.com In this conformation, the substituents can occupy either axial or equatorial positions.

For monosubstituted cyclohexanes like chlorocyclohexane, the substituent can exist in two different chair conformations that are in equilibrium. The conformation where the substituent is in the equatorial position is generally more stable due to reduced steric hindrance. acs.org For chlorocyclohexane, the equatorial conformation is favored. datapdf.com

In the case of this compound, the conformational analysis is more complex due to the presence of two substituents. The relative stability of the different possible chair conformations for both the cis- and trans-isomers will depend on the steric interactions between the chlorine atom, the chloroformate group, and the hydrogen atoms on the ring. Theoretical studies on polychlorocyclohexanes have been performed to understand these conformational preferences. rsc.org Generally, chair conformations are the most stable. rsc.org

Historical Developments and Early Investigations of Cyclohexyl Chloroformates

The study of chloroformates and their reactivity has a long history in organic chemistry.

Early research on chloroformates focused on their synthesis and general reactivity. The synthesis of chloroformates is typically achieved by reacting an alcohol with phosgene (B1210022). kobe-u.ac.jp The reactivity of secondary chloroformates, such as those derived from cyclohexanol, is influenced by the steric environment around the chloroformate group. This can affect the rate and outcome of reactions with nucleophiles. The cyclohexyloxycarbonyl (Hoc) group, derived from cyclohexyl chloroformate, has been investigated as a protecting group in peptide synthesis. researchgate.net

The synthetic utility of cyclohexyl chloroformates has evolved over time. Initially used in a similar manner to other simple alkyl chloroformates, their specific properties have led to more specialized applications. For instance, the use of chloroformates in derivatization for analytical purposes has become a significant application. researchgate.net Furthermore, the development of new synthetic methods, such as the photo-on-demand synthesis of chloroformates from chloroform (B151607), has provided more convenient and safer alternatives to the use of phosgene. kobe-u.ac.jp The investigation of α-chlorinated chloroformates, prepared from aldehydes and trichloromethyl chloroformate, has also expanded the scope of these reagents in organic synthesis. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

85661-27-4 |

|---|---|

Molecular Formula |

C7H10Cl2O2 |

Molecular Weight |

197.06 g/mol |

IUPAC Name |

(2-chlorocyclohexyl) carbonochloridate |

InChI |

InChI=1S/C7H10Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h5-6H,1-4H2 |

InChI Key |

GBMUPGVVEAHZSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)OC(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorocyclohexyl Chloroformate and Its Precursors

Phosgenation and Triphosgenation Routes

The traditional and most direct methods for synthesizing 2-chlorocyclohexyl chloroformate rely on the reaction of 2-chlorocyclohexanol (B73132) with phosgene (B1210022) or its safer, solid equivalent, triphosgene (B27547). These reactions are foundational in the production of chloroformates.

Reaction of 2-Chlorocyclohexanol with Phosgene or Triphosgene

The reaction of an alcohol with phosgene (COCl₂) is a well-established method for producing chloroformates. Phosgene, a highly reactive gas, readily reacts with the hydroxyl group of an alcohol to form the corresponding chloroformate and hydrogen chloride (HCl) as a byproduct. Due to the hazardous nature of phosgene gas, a common alternative is the use of triphosgene (bis(trichloromethyl) carbonate), a stable solid that decomposes in the presence of a catalyst, typically a tertiary amine, to generate phosgene in situ.

Table 1: Synthesis of [(2-ethylcyclohexan-1-ol)yl] Chloroformate using Triphosgene

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Conversion | Selectivity | Yield |

| 2-Ethylcyclohexan-1-ol | Triphosgene | Dimethyl formamide (B127407) (DMF) | Toluene | 0°C | 8 h | 94% | 100% | 96% |

This data is for a structurally similar compound and is presented to illustrate a typical reaction setup.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound while minimizing the formation of byproducts. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the choice and amount of base.

In reactions involving triphosgene, the choice of amine base can significantly influence the product distribution. For secondary alcohols, the use of a base like triethylamine (B128534) can sometimes lead to the formation of N,N-diethylcarbamates as a byproduct. However, switching to a less nucleophilic base, such as pyridine (B92270), can enhance the selectivity towards the desired chloroformate.

Heating the reaction mixture can also alter the product outcome. While chloroformate formation is often favored at lower temperatures, elevated temperatures can promote the conversion of the chloroformate to the corresponding alkyl chloride. This highlights the delicate balance required to achieve optimal conditions for the desired product.

Exploration of Catalytic Systems in Chloroformate Formation

Catalytic systems play a pivotal role in the synthesis of chloroformates, particularly when using triphosgene. The catalyst, typically a tertiary amine like pyridine or triethylamine, facilitates the decomposition of triphosgene to generate phosgene in situ. The mechanism involves the activation of the alcohol by the base, making it more nucleophilic and ready to react with the generated phosgene.

Research into the chlorination of aliphatic alcohols using triphosgene has shown that a mixture of amine bases can be employed to fine-tune the reaction's outcome. For instance, using a stoichiometric amount of pyridine as a base for the initial chloroformylation step, followed by a substoichiometric amount of a stronger, non-nucleophilic base, can promote the desired reaction while suppressing side reactions. The choice of catalyst is therefore a critical factor in developing an efficient and selective synthesis of this compound.

Innovative Methodologies for Chloroformate Synthesis

In response to the hazards associated with phosgene and the need for more sustainable chemical processes, innovative methodologies for chloroformate synthesis have been developed. These methods often utilize alternative reagents and energy sources.

Photo-on-Demand Synthetic Strategies

A novel and safer approach to chloroformate synthesis involves the "photo-on-demand" generation of phosgene from chloroform (B151607) (CHCl₃). google.com This method utilizes the photochemical oxidation of chloroform in the presence of an alcohol and oxygen, initiated by UV light. google.com This strategy avoids the direct handling of toxic phosgene gas and allows for the in situ generation and immediate consumption of the reagent. kobe-u.ac.jp

While this method has shown high efficiency for primary alcohols, its application to secondary alcohols like 2-chlorocyclohexanol is also being explored. google.com A study on the photochemical synthesis of chloroformates included the reaction with 2-propanol, a simple secondary alcohol, which provides a model for the synthesis of this compound.

Table 2: Photo-on-Demand Synthesis of Isopropyl Chloroformate

| Reactant 1 | C1 Source | Catalyst | Temperature | Yield (Chloroformate) | Yield (Side Product - Formate) |

| 2-Propanol | Chloroform | None | 60°C | 56% | 38% |

| 2-Propanol | Chloroform | None | 0°C | 89% | 9% |

The data indicates that temperature plays a significant role in the selectivity of the reaction, with lower temperatures favoring the formation of the desired chloroformate. This suggests that a similar approach could be optimized for the synthesis of this compound.

Alternative C1 Sources for Carbonochloridation

The quest for safer and more sustainable chemical manufacturing has driven research into alternative C1 sources for carbonochloridation, the process of introducing a carbonyl chloride group. Traditionally, this has been the exclusive domain of phosgene. However, the photo-on-demand synthesis highlights the use of chloroform as a viable and less hazardous alternative C1 source for generating the necessary reactive species in situ. google.com This approach, where chloroform serves as both the solvent and the C1 building block, represents a significant step towards greener chemical synthesis. google.com

Synthesis of the Precursor: 2-Chlorocyclohexanol

The primary precursor for the synthesis of this compound is 2-chlorocyclohexanol. This compound is typically synthesized from cyclohexene (B86901). A common laboratory method involves the reaction of cyclohexene with hypochlorous acid (HOCl). This reaction proceeds via an electrophilic addition mechanism, where the chlorine adds to one carbon of the double bond and the hydroxyl group adds to the other, typically resulting in the trans isomer as the major product.

Alternatively, 2-chlorocyclohexanol can be prepared by reacting cyclohexene with chlorine in the presence of water. In this reaction, a chloronium ion intermediate is formed, which is then attacked by a water molecule to yield the chlorohydrin. This method also predominantly yields the trans product.

Synthesis of Key Precursor Molecules

The foundation for synthesizing this compound is the efficient preparation of its direct precursor, 2-chlorocyclohexanol. This section details the common and stereoselective methods for obtaining this critical intermediate.

2-Chlorocyclohexanol can be synthesized as a mixture of its cis and trans stereoisomers, or stereoselectively to favor one isomer. The choice of synthetic route often depends on the desired stereochemical outcome.

One of the most common methods for preparing trans-2-chlorocyclohexanol (B14723591) is through the halohydrin reaction of cyclohexene. This reaction involves the addition of a chlorine and a hydroxyl group across the double bond. A typical procedure utilizes chloramine-T trihydrate in the presence of an acid. This method is known for its stereoselectivity, proceeding via an anti-addition mechanism to yield the trans product. orgsyn.org In this reaction, cyclohexene is treated with chloramine-T trihydrate and sulfuric acid in a mixture of acetone (B3395972) and water. The reaction mixture is heated under reflux, and after workup including steam distillation, trans-2-chlorocyclohexanol can be obtained in good yield. orgsyn.org

Another established method for preparing 2-chlorocyclohexanol involves the reaction of cyclohexene with hypochlorous acid (HOCl). lookchem.com The hypochlorous acid is typically generated in situ from reagents such as mercuric chloride and chlorine gas in water. lookchem.com The reaction with cyclohexene proceeds to form the chlorohydrin, which can then be isolated by steam distillation. lookchem.com This method also favors the formation of the trans isomer due to the anti-addition mechanism involving a cyclic chloronium ion intermediate.

The synthesis of cis-2-chlorocyclohexanol is commonly achieved through the stereoselective reduction of 2-chlorocyclohexanone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent. Bulky hydride reagents tend to attack the carbonyl group from the less hindered equatorial face, resulting in the formation of the axial alcohol, which in the case of 2-chlorocyclohexanol corresponds to the cis isomer. Conversely, smaller hydride reagents can attack from the axial face, leading to the equatorial alcohol (trans isomer). The principles of Felkin-Anh and Cram's chelation models can be applied to predict the stereoselectivity of such reductions. libretexts.org For instance, the use of certain reducing agents can provide high selectivity for the thermodynamically less stable cis isomer.

The precursor for this reaction, 2-chlorocyclohexanone, can be prepared by the chlorination of cyclohexanone (B45756). lookchem.com This can be achieved by passing chlorine gas into a mixture of cyclohexanone and water. lookchem.com

The distinct reactivity of the cis and trans isomers is highlighted by their reaction with a base like sodium hydroxide (B78521) (NaOH). trans-2-Chlorocyclohexanol undergoes an intramolecular SN2 reaction to form 1,2-epoxycyclohexane. orgsyn.orgvaia.com In contrast, the cis isomer, under the same conditions, yields cyclohexanone through an E2 elimination mechanism, as the required anti-periplanar geometry for the SN2 attack is not achievable. orgsyn.orgvaia.com

Table 1: Synthesis of 2-Chlorocyclohexanol Isomers

| Target Isomer | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| trans-2-Chlorocyclohexanol | Cyclohexene | Chloramine-T trihydrate, H₂SO₄, Acetone/H₂O, Reflux | 66% | orgsyn.org |

| 2-Chlorocyclohexanol (isomer not specified) | Cyclohexene | Hypochlorous acid (from HgCl₂/Cl₂ in H₂O) | Not specified | lookchem.com |

| cis-2-Chlorocyclohexanol | 2-Chlorocyclohexanone | Stereoselective reducing agent (e.g., bulky hydrides) | Diastereomer ratio dependent on reagent | libretexts.org |

Beyond 2-chlorocyclohexanol, the stereocontrolled synthesis of other chlorinated cyclohexyl intermediates, such as dichlorocyclohexanes, is important for various applications. The stereochemistry of these compounds is critical in determining their physical properties and chemical reactivity.

The addition of chlorine (Cl₂) to cyclohexene typically results in the anti-addition of the two chlorine atoms, leading to the formation of trans-1,2-dichlorocyclohexane. reddit.com This stereochemical outcome is explained by the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion from the opposite face.

Conversely, the synthesis of cis-1,2-dichlorocyclohexane (B86984) can be achieved through a stereospecific route starting from 1,2-epoxycyclohexane. The reaction of the epoxide with dichlorotriphenylphosphorane, generated in situ from triphenylphosphine (B44618) and chlorine, proceeds with inversion of configuration at both carbon atoms of the epoxide ring. orgsyn.org This effectively results in a syn-addition of the two chlorine atoms across the original double bond position, yielding the cis-dichloride with high stereospecificity and in good yields. orgsyn.org This method is noted to be more stereospecific than other routes, such as using sulfuryl chloride, which may produce mixtures of isomers. orgsyn.org

Recent advancements have also described catalytic methods for the syn-dichlorination of alkenes. For example, a selenium-catalyzed reaction using reagents like Selectfluor® and trimethylsilyl (B98337) chloride can achieve high diastereoselectivity for the syn-dichloride product from cyclohexene. nih.gov

Table 2: Stereocontrolled Synthesis of Dichlorocyclohexanes

| Target Isomer | Starting Material | Reagents and Conditions | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| trans-1,2-Dichlorocyclohexane | Cyclohexene | Cl₂ | Not specified | Predominantly trans (anti-addition) | reddit.com |

| cis-1,2-Dichlorocyclohexane | 1,2-Epoxycyclohexane | Triphenylphosphine, Cl₂, Benzene, Reflux | 71-73% | Virtually free of trans isomer | orgsyn.org |

| syn-1,2-Dichlorocyclohexane | Cyclohexene | PhSeSePh (catalyst), Selectfluor®, n-Bu₄NCl, Me₃SiCl | 81% | >99:1 | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Chlorocyclohexyl Chloroformate

Decarboxylation Reactions

Alkyl chloroformate esters are known to undergo thermal or catalyzed decomposition, resulting in the loss of carbon dioxide and the formation of an alkyl chloride. This process is a significant transformation pathway for 2-chlorocyclohexyl chloroformate.

The decomposition of this compound is expected to yield 1,2-dichlorocyclohexane (B75773) through the elimination of carbon dioxide. While direct studies on this specific compound are not prevalent in readily available literature, the general reaction for alkyl chloroformates involves the formation of an alkyl-halide and carbon dioxide. The reaction is believed to proceed through a mechanism involving a close ion pair, often described as a substitution nucleophilic internal (SNi) type mechanism. In this pathway, the chlorine atom of the chloroformate group attacks the carbon atom to which the group is attached, leading to the expulsion of a stable carbon dioxide molecule and the formation of the corresponding alkyl chloride. For this compound, this intramolecular reaction would result in the formation of 1,2-dichlorocyclohexane.

The thermal decomposition of various chloroformates, such as ethyl chloroformate and benzyl (B1604629) chloroformate, has been studied and shown to produce the corresponding chlorides and CO2. researchgate.netscispace.com This general reactivity pattern supports the predicted transformation of this compound. The reaction can often be facilitated by heat or by the presence of catalysts.

The decomposition of chloroformates can be catalyzed by Lewis bases, with pyridine (B92270) being a commonly used catalyst. Pyridine can facilitate the decarboxylation process through several potential mechanisms. One possibility is that pyridine acts as a nucleophilic catalyst. It can attack the electrophilic carbonyl carbon of the chloroformate, forming a carbamoyl-pyridinium intermediate. This intermediate is more susceptible to decarboxylation and subsequent reaction with the chloride ion to yield the final alkyl chloride product.

Alternatively, pyridine can act as a base to facilitate an elimination pathway, although this is less likely for the direct formation of 1,2-dichlorocyclohexane. In the context of decomposition, its primary role is likely to be as a nucleophilic catalyst that accelerates the rate of decarboxylation compared to the uncatalyzed thermal decomposition.

The stereochemical outcome of the decarboxylation of chloroformates is highly dependent on the reaction mechanism. For a reaction proceeding through a concerted SNi mechanism, retention of configuration at the carbon center is typically observed. This is because the nucleophilic attack by the chlorine atom and the departure of the leaving group (CO2) occur from the same side of the molecule.

In the case of this compound, the stereochemistry of the starting material would be expected to influence the stereochemistry of the resulting 1,2-dichlorocyclohexane product. For example, if the starting chloroformate is a specific stereoisomer (e.g., cis or trans), a stereospecific SNi-type decarboxylation would lead to a predictable stereoisomer of 1,2-dichlorocyclohexane. However, if the reaction proceeds through a more stepwise mechanism involving a carbocation intermediate, a mixture of stereoisomers could be expected due to the potential for the planar carbocation to be attacked from either face. The exact stereochemical course for this compound decomposition would require specific experimental investigation.

Nucleophilic Acyl Substitution Reactions

The chloroformate group is highly reactive towards nucleophiles, undergoing nucleophilic acyl substitution where the chloride ion acts as a good leaving group. chemicalbook.comwikipedia.orgnih.gov This reactivity allows for the synthesis of a wide range of derivatives from this compound.

This compound readily reacts with alcohols to form mixed carbonate esters. acs.org This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. acs.org The base prevents the protonation of the alcohol and also prevents the acid-catalyzed decomposition of the products.

The general transformation is as follows:

R-OH + Cl-C(=O)O-Cyclohexyl-Cl → R-O-C(=O)O-Cyclohexyl-Cl + HCl

where R is an alkyl or aryl group from the alcohol.

Table 1: Synthesis of Carbonate Esters from this compound

| Entry | Alcohol (R-OH) | Base | Solvent | Typical Product |

| 1 | Methanol | Pyridine | Dichloromethane | Methyl 2-chlorocyclohexyl carbonate |

| 2 | Ethanol | Triethylamine | Tetrahydrofuran | Ethyl 2-chlorocyclohexyl carbonate |

| 3 | Isopropanol | Pyridine | Diethyl ether | Isopropyl 2-chlorocyclohexyl carbonate |

| 4 | Phenol | Pyridine | Chloroform (B151607) | Phenyl 2-chlorocyclohexyl carbonate |

This table is illustrative of typical reaction conditions for the synthesis of carbonate esters from chloroformates.

In a similar fashion to the reaction with alcohols, this compound reacts with primary and secondary amines to produce carbamates. acs.org This reaction is generally very efficient and is a common method for the synthesis of this class of compounds. The amine acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. scispace.com

An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl byproduct. Alternatively, an external non-nucleophilic base like triethylamine or pyridine can be added.

The general transformation is:

R2NH + Cl-C(=O)O-Cyclohexyl-Cl → R2N-C(=O)O-Cyclohexyl-Cl + HCl

where R can be hydrogen, alkyl, or aryl groups.

Table 2: Synthesis of Carbamates from this compound

| Entry | Amine (R₂NH) | Base | Solvent | Typical Product |

| 1 | Ammonia (NH₃) | Excess NH₃ | Tetrahydrofuran | 2-Chlorocyclohexyl carbamate (B1207046) |

| 2 | Diethylamine | Triethylamine | Dichloromethane | 2-Chlorocyclohexyl diethylcarbamate |

| 3 | Aniline | Pyridine | Toluene | 2-Chlorocyclohexyl phenylcarbamate |

| 4 | Piperidine | Piperidine | Diethyl ether | Piperidine-1-carboxylic acid 2-chlorocyclohexyl ester |

This table is illustrative of typical reaction conditions for the synthesis of carbamates from chloroformates.

Generation of Mixed Anhydrides via Reaction with Carboxylic Acids

One of the characteristic reactions of chloroformates, including this compound, is their reaction with carboxylic acids to form mixed carbonic-carboxylic anhydrides. wikipedia.org This transformation is a widely utilized method in organic synthesis, particularly in the preparation of amides and esters under mild conditions. The reaction proceeds via the nucleophilic attack of the carboxylate anion on the electrophilic carbonyl carbon of the chloroformate. This process is typically carried out in the presence of a base, such as a tertiary amine, to neutralize the hydrochloric acid byproduct. wikipedia.org

The resulting mixed anhydride (B1165640) is a highly activated form of the carboxylic acid, primed for subsequent reaction with nucleophiles like amines or alcohols. The general mechanism for this reaction is analogous to that of other alkyl chloroformates.

General Reaction Scheme:

This method of activating carboxylic acids is a cornerstone in peptide synthesis and the formation of other amide bonds, offering a reliable route to these important functional groups. wikipedia.org

Electrophilic and Radical Reactions

The this compound molecule can participate in both electrophilic and radical reactions, primarily centered on the cyclohexyl ring.

Electrophilic Reactions: While the chloroformate group itself is an electrophile, the cyclohexyl ring can undergo electrophilic attack under specific conditions. For instance, electrophilic addition to a potential precursor, cyclohexene (B86901), is a common method to introduce the chloro and hydroxyl functionalities, which could then be converted to the chloroformate. The reaction of cyclohexene with an electrophilic chlorine source in the presence of water would lead to the formation of 2-chlorocyclohexanol (B73132), a direct precursor to the target molecule. The regioselectivity of this addition is governed by the formation of a chloronium ion intermediate, followed by the anti-attack of the nucleophile (water).

Radical Reactions: The C-H bonds on the cyclohexane (B81311) ring are susceptible to attack by radicals. Free-radical halogenation of cyclohexane is a well-established process, and similar reactivity can be expected for this compound, although the presence of the electron-withdrawing chloroformate and chloro substituents would deactivate the ring towards further radical substitution. masterorganicchemistry.com Radical-initiated reduction of the chloroformate group itself to an alkane has also been reported for other chloroformates and could be a potential transformation for this molecule.

Ring-Opening and Rearrangement Processes Involving the Cyclohexyl Moiety

The 2-chlorocyclohexyl moiety can undergo ring-opening and rearrangement reactions, often influenced by the stereochemistry of the substituents and the reaction conditions.

Neighboring Group Participation: The chlorine atom at the C-2 position can act as a neighboring group, participating in nucleophilic substitution reactions at C-1. This anchimeric assistance can lead to the formation of a bridged chloronium ion intermediate, influencing the rate and stereochemical outcome of the reaction. utexas.edutue.nlwikipedia.org For instance, in solvolysis reactions, the participation of the chlorine atom can lead to retention of configuration at the reaction center. The efficiency of this participation is highly dependent on the stereochemical relationship between the chlorine and the leaving group. For a trans-diaxial arrangement of the chlorine and a leaving group on the cyclohexane chair, this participation is most effective. utexas.edu

Functional Group Interconversions of the Cyclohexyl Ring

The chloro and chloroformate groups on the cyclohexane ring can be transformed into a variety of other functional groups.

Elimination Reactions: Treatment of 2-chlorocyclohexyl derivatives with a strong base can lead to elimination of HCl to form cyclohexene derivatives. The regioselectivity of this elimination (Zaitsev vs. Hofmann product) is dependent on the steric bulk of the base and the stereochemistry of the starting material. For an E2 elimination to occur, the hydrogen and the chlorine atom must be in an anti-periplanar arrangement. masterorganicchemistry.com

Substitution Reactions: The chlorine atom can be displaced by other nucleophiles in SN2 reactions, though the reactivity will be influenced by steric hindrance and the potential for competing elimination reactions.

Conversion of the Chloroformate Group: The chloroformate group is a versatile handle for functionalization. As mentioned, it readily reacts with amines and alcohols to form carbamates and carbonates, respectively. wikipedia.org It can also be hydrolyzed back to the corresponding 2-chlorocyclohexanol.

Mechanistic Investigations of Reactions Involving 2 Chlorocyclohexyl Chloroformate

Elucidation of Reaction Mechanisms (e.g., Substitution Nucleophilic Internal (SNi) for Decarboxylation)

The decomposition of alkyl chloroformates to their corresponding alkyl chlorides and carbon dioxide is a well-documented reaction. libretexts.org Generally, this transformation is proposed to proceed through a Substitution Nucleophilic Internal (SNi) mechanism. This mechanism involves the formation of an intimate ion pair, which circumvents the formation of a discrete carbocation, thereby often leading to retention of stereochemistry. libretexts.org

In the case of 2-chlorocyclohexyl chloroformate, the reaction is believed to be initiated by the departure of the chloroformate group. The neighboring chlorine atom can then play a crucial role, attacking the incipient carbocationic center in an intramolecular fashion. This participation leads to the formation of a bridged chloronium ion intermediate. The subsequent attack of the chloride ion can then occur at either of the two carbons of the bridged intermediate, leading to the final dichloride products. The nature of this intermediate and the stereochemical outcome of the reaction are highly dependent on the initial stereochemistry of the starting material and the reaction conditions.

Stereochemical Course of Reactions

The stereochemistry of the starting this compound isomer is a critical determinant of the reaction's progress and the stereoisomeric nature of the resulting dichlorocyclohexane products.

Analysis of Stereochemical Retention or Inversion

The thermal decomposition of the cis and trans isomers of this compound yields distinct product mixtures, providing strong evidence for the role of neighboring group participation by the C-2 chlorine atom.

Conversely, the decomposition of cis-2-chlorocyclohexyl chloroformate under similar conditions results primarily in trans-1,2-dichlorocyclohexane, again signifying an inversion of stereochemistry at the reaction center. This stereospecificity strongly supports a mechanism involving anchimeric assistance from the neighboring chlorine atom.

Influence of Stereochemistry on Reaction Kinetics and Product Distribution

The stereochemical arrangement of the chlorine atom and the chloroformate group significantly impacts the rate of reaction and the distribution of products. The ability of the C-2 chlorine to act as a neighboring group is highly dependent on its spatial orientation relative to the reacting center.

For the trans-isomer, the anti-periplanar arrangement of the chlorine and the leaving chloroformate group is ideal for neighboring group participation, leading to a more stabilized transition state and a faster reaction rate compared to a hypothetical unassisted reaction. In the cis-isomer, while direct backside participation is not possible, the chlorine can still influence the reaction, albeit through a different geometric arrangement, possibly involving a syn-periplanar interaction or a slight conformational change to allow for participation.

The product distribution is also a direct consequence of the stereochemistry of the starting material. The attack of the chloride ion on the bridged chloronium ion intermediate formed from the trans-isomer can, in principle, occur at either C-1 or C-2. Due to the symmetry of the intermediate, this leads to the same cis-1,2-dichlorocyclohexane (B86984) product. A similar outcome is observed for the cis-isomer, leading to the trans-dichloride.

Role of Catalysts and Solvent Effects on Reaction Mechanisms

The mechanism of reactions involving this compound can be significantly influenced by the presence of catalysts and the nature of the solvent.

Lewis acids are known to catalyze the decomposition of chloroformates. nih.gov In the context of this compound, a Lewis acid could coordinate to the carbonyl oxygen or the chlorine of the chloroformate group, facilitating the departure of the leaving group and promoting the formation of the chloronium ion intermediate.

The choice of solvent plays a critical role in determining the reaction pathway. In non-polar solvents, the SNi mechanism with neighboring group participation is generally favored. However, in more polar, nucleophilic solvents, an alternative addition-elimination pathway at the carbonyl carbon can become competitive. beilstein-journals.orgnih.gov This pathway would involve the solvent acting as a nucleophile, adding to the carbonyl group to form a tetrahedral intermediate, which could then collapse to give different products, such as mixed carbonates. koreascience.kr

The Grunwald-Winstein equation is a useful tool for dissecting these solvent effects, relating the rate of solvolysis to the ionizing power (Y) and nucleophilicity (N) of the solvent. For reactions proceeding through an ionization mechanism, a strong dependence on Y is expected, while for those following an addition-elimination pathway, a greater sensitivity to N would be observed. beilstein-journals.org Studies on related chloroformates have shown that the reaction can shift from a bimolecular addition-elimination mechanism in less ionizing, more nucleophilic solvents to a unimolecular ionization (SN1-like) mechanism in highly ionizing, non-nucleophilic solvents. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for a quantitative understanding of the reaction mechanisms. The rate of decomposition of this compound can be monitored by techniques such as gas chromatography to follow the disappearance of the starting material and the appearance of the dichlorocyclohexane products.

The determination of rate constants under various conditions (e.g., different temperatures, solvents, and catalyst concentrations) allows for the calculation of activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters provide further insight into the nature of the transition state. For instance, a highly ordered transition state, as would be expected for an SNi reaction with neighboring group participation, would typically be associated with a more negative entropy of activation.

Mechanistic Probes

To further probe the intricacies of the reaction mechanism, various experimental techniques can be employed. Isotopic labeling is a powerful tool for this purpose. For example, by labeling the carbonyl carbon with ¹³C or one of the oxygen atoms with ¹⁸O, the fate of these atoms during the reaction can be traced, providing definitive evidence for or against certain mechanistic proposals.

Another mechanistic probe involves the use of external nucleophiles. The introduction of a strong, external nucleophile could potentially compete with the intramolecular attack of the chloride ion, leading to the formation of different products and providing information about the lifetime and reactivity of the intermediates.

Finally, computational studies, such as density functional theory (DFT) calculations, can be used to model the potential energy surface of the reaction, providing theoretical support for the proposed intermediates and transition states and helping to rationalize the observed stereochemical and kinetic outcomes.

Radical Trapping Experiments

In principle, reactions involving chloroformates could proceed through either ionic or radical pathways. The decomposition or reaction of this compound could be initiated by homolytic cleavage of the C-O or O-Cl bonds, particularly under thermal or photochemical conditions, which would generate radical intermediates. To investigate the potential involvement of such radical species, radical trapping experiments would be an essential tool.

In a hypothetical experiment, the reaction of this compound (e.g., solvolysis in a non-polar solvent) would be conducted in the presence of a radical scavenger such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or a suitable nitroxide. If a radical pathway were operative, the scavenger would intercept the radical intermediates, leading to the formation of a stable adduct. The detection and characterization of this adduct would provide strong evidence for a radical mechanism. Conversely, the absence of any trapped products and the recovery of the unreacted scavenger would suggest that the reaction does not proceed through a free-radical pathway.

However, the structure of this compound, with a halogen atom positioned beta to the reactive center, strongly suggests that an ionic pathway involving neighboring group participation is more probable. utexas.educureffi.org This anchimeric assistance by the chlorine atom would stabilize the transition state of an ionic process, making it a lower-energy pathway than a radical one. Therefore, the expected outcome of radical trapping experiments would be negative, as summarized in the table below.

Expected Outcome of Radical Trapping Experiment

| Experimental Condition | Radical Scavenger | Expected Observation | Conclusion |

| Reaction of this compound | TEMPO | No formation of a TEMPO-adduct. | A radical pathway is not the primary mechanism. |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, isotopic labeling could provide definitive evidence for the occurrence of neighboring group participation and the formation of a bridged-ion intermediate (a chloronium ion).

A key experiment would involve the synthesis of this compound labeled with carbon-13 at the C-1 position of the cyclohexyl ring (the carbon bearing the chloroformate group). If the reaction (e.g., solvolysis) proceeds through neighboring group participation, the chlorine atom at C-2 would attack C-1, displacing the chloroformate leaving group and forming a symmetrical bridged chloronium ion intermediate. The external nucleophile could then attack either C-1 or C-2 of this intermediate with equal probability. This would result in a product mixture where the isotopic label is scrambled between the C-1 and C-2 positions.

The distribution of the ¹³C label in the product could be determined using ¹³C NMR spectroscopy or mass spectrometry. An equal distribution of the label at C-1 and C-2 would be compelling evidence for the formation of a symmetrical bridged intermediate, a hallmark of neighboring group participation.

Hypothetical Isotopic Labeling Study and Expected Product Distribution

| Reactant | Proposed Intermediate | Product(s) | Expected ¹³C Label Distribution |

| 1-¹³C-2-Chlorocyclohexyl chloroformate | Symmetrical chloronium ion | Mixture of 1-¹³C- and 2-¹³C-substituted products | 50% at C-1, 50% at C-2 |

Competition Experiments

Competition experiments are a classic method for assessing the influence of a substituent on the rate of a reaction. To quantify the extent of anchimeric assistance provided by the 2-chloro substituent, a competition experiment could be designed where this compound and a reference compound, cyclohexyl chloroformate (which lacks the neighboring group), are allowed to react simultaneously with a limited amount of a nucleophile.

The relative rates of reaction of the two substrates would be determined by analyzing the ratio of the products formed. If the 2-chloro group provides anchimeric assistance, this compound will react significantly faster than cyclohexyl chloroformate. dalalinstitute.comlibretexts.org The magnitude of this rate enhancement provides a quantitative measure of the neighboring group participation effect. While iodine and bromine are known to be more powerful neighboring groups, chlorine also provides a notable, albeit smaller, rate enhancement. utexas.edu

The expected results of such a competition experiment are presented in the table below, illustrating the anticipated rate enhancement due to anchimeric assistance.

Hypothetical Competition Experiment: Relative Reaction Rates

| Substrate | Key Feature | Expected Relative Rate of Reaction | Reason |

| This compound | Presence of a neighboring chlorine atom | k_rel > 1 | Anchimeric assistance from the 2-chloro group stabilizes the transition state. |

| Cyclohexyl chloroformate | No neighboring group | k_rel = 1 (Reference) | Reaction proceeds without intramolecular assistance. |

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block and Intermediate

As a bifunctional molecule, 2-chlorocyclohexyl chloroformate serves as a valuable synthetic building block and intermediate for the introduction of a protected hydroxyl group and a reactive electrophilic site. The chloroformate moiety readily reacts with nucleophiles, such as amines and alcohols, to form stable carbamates and carbonates, respectively. This reactivity has been harnessed in the synthesis of pharmaceutically relevant compounds.

A notable application is the use of trans-(±)-2-chlorocyclohexyl chloroformate as a key intermediate in the preparation of novel dipeptoid α-methyltryptophan derivatives. core.ac.ukacs.org These compounds are investigated for a range of therapeutic uses, including as agents for treating obesity, hypersecretion of gastric acid, and as antipsychotics. nih.govepo.org In a typical synthetic sequence, the chloroformate is reacted with an amine, such as α-methyl-DL-tryptophylphenethylamide, in the presence of a base like triethylamine (B128534), to yield a carbamate-linked product. core.ac.uknih.gov This reaction demonstrates the role of this compound in linking molecular fragments.

Another documented use of this compound is in the preparation of monoperoxy carbonates, which are utilized as polymerization initiators and curing agents. springernature.com

The following table summarizes the documented synthetic applications of this compound:

Table 1: Documented Synthetic Applications of this compound| Application | Reactant(s) | Product Type | Reference(s) |

|---|---|---|---|

| Synthesis of Dipeptoids | α-Methyl-DL-tryptophylphenethylamide | Carbamate (B1207046) | core.ac.ukacs.orgnih.gov |

| Preparation of Peroxides | Not specified | Monoperoxy Carbonate | springernature.com |

Role in Carbonylation Reactions and as a CO Source Surrogate

Enabling Chiral Synthesis and Asymmetric Induction

Asymmetric induction is a critical strategy in organic synthesis that controls the formation of a specific enantiomer or diastereoisomer. researchgate.net This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. rsc.orgresearchgate.netnih.gov

The 2-chlorocyclohexyl group in this compound is chiral, existing as different stereoisomers. In principle, an enantiomerically pure form of this compound could serve as a chiral auxiliary. Chiral auxiliaries derived from natural sources like amino acids, carbohydrates, and terpenes are common. rsc.org However, the development and application of enantiopure this compound specifically as a chiral auxiliary to control subsequent stereoselective reactions is not extensively documented in scientific literature. The existing patent literature primarily describes the use of a racemic mixture, specifically trans-(±)-2-chlorocyclohexyl chloroformate. core.ac.ukacs.org

The use of a chiral auxiliary influences the stereochemical course of a reaction by creating a diastereomeric transition state, allowing for the preferential formation of one stereoisomer. researchgate.net While the 2-chlorocyclohexyl moiety has been incorporated into molecules for biological applications, there is a lack of specific studies demonstrating the use of enantiopure this compound to induce asymmetry in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. The documented syntheses using this reagent have employed a racemic form, which does not achieve asymmetric induction. core.ac.ukacs.org

The synthesis of enantioenriched compounds is a major goal of asymmetric synthesis. rsc.org While this compound is used as a building block in the synthesis of complex molecules, its documented use in a racemic form means that it does not contribute to the enantioenrichment of the final products. core.ac.ukacs.org The stereochemistry of the resulting dipeptoids in the patent literature is determined by the chirality of the amino acid derivatives used, not by the chloroformate. epo.org

Derivatization Reagent for Analytical Chemistry

In analytical chemistry, particularly in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar analytes containing functional groups like amines, carboxylic acids, and alcohols. core.ac.uk Alkyl chloroformates, such as methyl chloroformate and ethyl chloroformate, are widely used as effective derivatizing agents. nih.govspringernature.com They react rapidly in aqueous or organic media to convert polar compounds into less polar and more volatile derivatives suitable for GC-MS analysis. core.ac.ukcore.ac.uk

This derivatization process typically involves the reaction of the chloroformate with amine groups to form carbamates and with carboxylic acid and hydroxyl groups to form esters. The resulting derivatives exhibit improved chromatographic behavior and can be detected with high sensitivity. nih.govspringernature.com

While there is extensive literature on the use of other alkyl chloroformates for derivatization, specific applications of this compound for this purpose are not well-documented. However, based on the established reactivity of the chloroformate functional group, it is plausible that this compound could be employed in a similar manner to derivatize polar analytes for chromatographic analysis. The larger cyclohexyl group might be advantageous in certain applications requiring derivatives with higher molecular weights or specific fragmentation patterns in mass spectrometry.

The following table shows common chloroformates used for derivatization and the types of analytes they target:

Table 2: Common Chloroformates in Analytical Derivatization| Chloroformate Reagent | Analyte Functional Groups | Analytical Technique | Reference(s) |

|---|---|---|---|

| Methyl Chloroformate (MCF) | Amino, Carboxylic | GC-MS/MS | nih.govspringernature.com |

| Ethyl Chloroformate (ECF) | Amino, Carboxylic, Hydroxyl | GC-MS | core.ac.uk |

| Pentafluorobenzyl Chloroformate | Amines, Phenols | GC |

Applications in Chromatography (e.g., GC-MS)

While specific, dedicated studies on the routine application of this compound as a derivatizing agent in Gas Chromatography-Mass Spectrometry (GC-MS) are not extensively documented in publicly available research, its utility can be inferred from the well-established use of other alkyl and cycloalkyl chloroformates in this analytical technique. Chloroformates are widely employed to derivatize polar compounds, rendering them more volatile and thermally stable for GC analysis. google.com The primary purpose of this derivatization is to convert compounds with active hydrogens, such as amines and alcohols, into less polar derivatives that are more amenable to chromatographic separation and detection. google.com

The derivatization process with a chloroformate, such as this compound, typically involves the reaction of the chloroformate with the analyte in the presence of a base. This reaction results in the formation of a carbamate from a primary or secondary amine, a carbonate from an alcohol, or an ester from a carboxylic acid. These derivatives generally exhibit improved chromatographic behavior, including better peak shape and increased volatility, which are crucial for accurate GC-MS analysis.

Given the structural similarities to other chloroformates used in chromatography, it is plausible that this compound could be utilized in a similar fashion. The presence of the chlorocyclohexyl group would impart a specific mass fragmentation pattern in the mass spectrometer, potentially aiding in the identification and quantification of the derivatized analytes. The general reaction scheme for the derivatization of an amine with this compound is as follows:

R-NH₂ + ClCO-O-C₆H₁₀Cl → R-NH-CO-O-C₆H₁₀Cl + HCl

Where R represents an organic moiety.

This reaction effectively "tags" the analyte with the 2-chlorocyclohexylcarbamate group, making it suitable for GC-MS analysis.

Chemical Modification for Enhanced Detectability

The primary application of this compound documented in scientific literature lies in its use as a chemical modifying agent in the synthesis of complex organic molecules, which in turn enhances their detectability and allows for the study of their biological activity.

A notable example of this application is found in patent literature describing the synthesis of novel dipeptoid compounds. google.comepo.org In one instance, trans-(±)-2-chlorocyclohexyl chloroformate was used to react with α-methyl-DL-tryptophylphenethylamide, an amine-containing compound. google.comepo.org This reaction resulted in the formation of a new, more complex molecule with a carbamate linkage. The introduction of the this compound moiety modifies the original compound's chemical properties, which is a critical step in creating libraries of new chemical entities for pharmaceutical research.

The reaction can be summarized as follows:

α-methyl-DL-tryptophylphenethylamide + trans-(±)-2-chlorocyclohexyl chloroformate → N-substituted dipeptoid derivative

This chemical modification serves to alter the biological activity of the parent molecule and to introduce a specific structural motif that can be used for structure-activity relationship (SAR) studies. While not directly a chromatographic application, this type of chemical derivatization is fundamental to the process of drug discovery, where new compounds are synthesized and subsequently analyzed.

Another patent highlights the inclusion of this compound in a list of reagents used for the preparation of peroxides. google.com This indicates its role as a reactive intermediate in the synthesis of other chemical species. Furthermore, the compound, referred to as (2-chlorocyclohexyl) carbonochloridate, is mentioned in the context of preparing amino acid amide derivatives for use as agricultural fungicides.

These examples underscore the role of this compound as a versatile reagent for the chemical modification of amine-containing compounds, a principle that is foundational to derivatization techniques aimed at enhancing detectability in various analytical methods.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-Chlorocyclohexyl chloroformate, providing detailed information about the proton and carbon environments, their connectivity, and the compound's stereochemistry.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound offers critical insights into the arrangement of protons within the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent chlorine atom and the chloroformate group. The proton attached to the carbon bearing the chloroformate group (CH-O) is expected to be the most downfield proton (excluding any potential impurities), likely appearing in the range of 4.5-5.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent oxygen and carbonyl group.

The proton on the carbon atom bonded to the chlorine (CH-Cl) would also exhibit a downfield shift, typically in the region of 3.5-4.5 ppm. The exact chemical shifts and coupling constants for the remaining cyclohexane (B81311) ring protons would produce a complex pattern of overlapping multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the chloroformate group is the most deshielded, with a characteristic chemical shift in the range of 150-160 ppm. The carbon atom attached to the oxygen of the chloroformate group (C-O) would appear significantly downfield, typically between 70 and 85 ppm.

The carbon atom bonded to the chlorine (C-Cl) is also expected to be in a downfield region, generally from 55 to 70 ppm. The remaining four methylene carbons of the cyclohexane ring would resonate in the upfield region of the spectrum, typically between 20 and 40 ppm. The symmetry of the molecule, particularly in its isomeric forms, will dictate the number of distinct carbon signals observed.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 150-160 |

| C-O (Chloroformate) | 70-85 |

| C-Cl | 55-70 |

| Cyclohexane (CH₂) | 20-40 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unravel the complex overlapping signals in the one-dimensional spectra and to confirm the structural assignments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would reveal which protons are on adjacent carbon atoms, allowing for the tracing of the connectivity throughout the cyclohexane ring. For instance, the CH-O proton would show a correlation to the neighboring protons on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is crucial for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the proton on the C-O group would show a correlation to the carbonyl carbon of the chloroformate group, confirming the connectivity of this functional group.

Stereochemical Assignment using NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The relative orientation of the chloro and chloroformate substituents significantly impacts the chemical shifts and, more diagnostically, the proton-proton coupling constants (³JHH).

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Characterization of Functional Groups

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the chloroformate group. This peak is typically observed in the region of 1775-1800 cm⁻¹. The exact position can be influenced by the electronegativity of the adjacent chlorine atom.

Other key vibrational modes include the C-O stretching vibrations of the ester group, which would appear in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration would give rise to one or more bands in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would also be valuable for identifying the C-Cl bond, as this group often produces a strong Raman signal. The C-Cl stretching vibrations in organochlorine compounds typically appear in the 300-400 cm⁻¹ region in Raman spectra. acs.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O (Chloroformate) | Stretch | 1775-1800 | IR (Strong) |

| C-O (Ester) | Stretch | 1000-1300 | IR |

| C-Cl | Stretch | 600-800 | IR |

| C-Cl | Stretch | 300-400 | Raman (Strong) |

| C-H (Cyclohexane) | Stretch | 2850-3000 | IR |

Vibrational Analysis for Structural Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in confirming the molecular structure of this compound by identifying its characteristic functional groups and their vibrational modes.

The IR spectrum of a related compound, 1-Chloroethyl chloroformate, shows distinct absorption bands that are indicative of its structure. nist.gov Similarly, for this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the chloroformate group, typically appearing in the region of 1775-1800 cm⁻¹. The presence of the C-Cl bonds would be confirmed by stretching vibrations in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-O single bond stretching of the ester group is anticipated to produce a strong band in the 1100-1300 cm⁻¹ range. The cyclohexane ring would be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking frequencies at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which can be used to determine its elemental composition with high accuracy. The molecular formula for this compound is C₇H₁₀Cl₂O₂.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

| Element | Isotope | Monoisotopic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Chlorine | ³⁵Cl | 34.968853 |

| Oxygen | ¹⁶O | 15.994915 |

Based on these values, the theoretical monoisotopic mass of this compound is calculated to be 196.00068 Da. Experimental determination of the exact mass via HRMS would be expected to yield a value extremely close to this theoretical mass, thus confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for its elucidation. For this compound, several key fragmentation pathways can be predicted.

Upon electron ionization, the molecule is expected to lose a chlorine radical from the chloroformate group to form an acylium ion. Another likely fragmentation is the loss of the entire chloroformate group. The cleavage of the bond between the oxygen and the cyclohexyl ring would also be a significant pathway. The 2-chlorocyclohexyl cation produced would likely undergo further fragmentation, such as the loss of a chlorine atom or ethylene. A mass spectrum of the related compound 2-Chlorocyclohexanol (B73132) shows characteristic fragmentation that can help predict the behavior of the cyclohexyl portion of the target molecule. nist.gov

Predicted Fragmentation of this compound:

Loss of •Cl: Formation of the 2-chlorocyclohexyl oxycarbonyl cation.

Loss of COCl₂ (Phosgene): Formation of the 2-chlorocyclohexene radical cation.

Cleavage of the C-O bond: Generation of the 2-chlorocyclohexyl cation and the chloroformate radical.

X-ray Diffraction Crystallography for Solid-State Structure

Determination of Absolute Stereochemistry

This compound is a chiral molecule with two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)). X-ray crystallography of a single crystal of an enantiomerically pure sample allows for the determination of its absolute stereochemistry. By using anomalous dispersion effects, the absolute configuration of the chiral centers can be unambiguously assigned. This technique has been successfully applied to determine the absolute configuration of related cyclohexyl derivatives. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com For this compound, these interactions would primarily consist of van der Waals forces and dipole-dipole interactions due to the polar C-Cl and C=O bonds. semanticscholar.orgdntb.gov.uarsc.org A detailed crystallographic study would reveal the nature and geometry of these interactions, providing insight into how the molecules pack in the solid state. gla.ac.uk This analysis is crucial for understanding the physical properties of the crystalline material.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules. These methods provide a foundational understanding of molecular geometry, orbital energies, and the prediction of spectroscopic and reactive properties.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized, or ground state, geometry of molecules. For 2-chlorocyclohexyl chloroformate, DFT calculations, often using functionals like B3LYP or MPW1PW91 with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms. nih.gov These calculations can predict key structural parameters.

For instance, studies on similar molecules like diorganotin(IV) 2-chloridophenylacetohydroxamate complexes have successfully used the B3LYP/6-311++G(d,p) method to compute optimized geometries, showing distorted octahedral shapes. nih.gov A similar approach for this compound would yield precise bond lengths, bond angles, and dihedral angles, accounting for the stereochemistry of the cyclohexane (B81311) ring (chair/boat conformations) and the relative orientation of the chloro and chloroformate substituents (axial/equatorial).

Table 1: Illustrative Predicted Ground State Geometrical Parameters for this compound using DFT (Note: This table is a hypothetical representation of data that would be generated from a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.185 |

| C-O (Ester) | 1.330 | |

| C-Cl (Chloroformate) | 1.790 | |

| Bond Angles (°) | O=C-O | 125.5 |

| O-C-Cl | 109.8 | |

| C-O-C | 118.2 |

Calculation of Electronic Structures and Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). mdpi.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. mdpi.com For this compound, DFT calculations can map the electron density of these orbitals and compute their energies. These calculations help in understanding charge transfer within the molecule. dergipark.org.tr From the HOMO and LUMO energies, various reactivity descriptors can be calculated. nih.gov

Table 2: Illustrative Reactivity Descriptors for this compound Derived from HOMO-LUMO Energies (Note: This table is a hypothetical representation of data that would be generated from a HOMO-LUMO analysis.)

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| EHOMO | - | -8.50 |

| ELUMO | - | -0.75 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.75 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.625 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.875 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.76 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. For related chloroformate compounds, calculated frequencies have been used as a guide to interpret experimental IR and Raman spectra, helping to confirm the presence of different conformers. rsc.org For this compound, DFT calculations would predict the stretching and bending frequencies for key functional groups, such as the C=O stretch of the chloroformate group (typically strong and sharp) and the C-Cl stretches.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application. The general workflow involves generating all possible conformers, optimizing their geometries, and then calculating the NMR shielding tensors, often using a method like Gauge-Independent Atomic Orbital (GIAO). nih.govmdpi.com These calculated shifts, when compared to experimental data, can help confirm the structure and assign specific resonances to each atom in the molecule. For complex molecules, this can be invaluable in distinguishing between stereoisomers. nih.gov

Transition State Calculations for Reaction Mechanisms

Understanding how a molecule reacts is fundamental to chemistry. Transition state theory involves calculating the structure and energy of the transition state—the highest energy point along a reaction coordinate. For chloroformates, common reactions include nucleophilic substitution. rsc.org DFT calculations can model the reaction pathway, for example, the solvolysis of this compound. Studies on other chloroformates suggest that these reactions often proceed through an associative SN2 mechanism, where the transition state involves the formation of a bond with the nucleophile as the leaving group bond is broken. rsc.orgmdpi.com By locating the transition state structure, chemists can calculate the activation energy, providing a quantitative measure of the reaction rate. ucsb.edu

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.govnih.gov For a flexible molecule like this compound, the cyclohexane ring can undergo ring-flipping, and the substituents can exist in either axial or equatorial positions.

MD simulations model the molecule as a collection of atoms interacting through a force field. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over time, revealing the different conformations the molecule can adopt and the relative time it spends in each state. nih.gov This provides a dynamic picture of the molecule's behavior, which is crucial for understanding how its shape influences its properties and reactivity. mdpi.comgrafiati.com

Application of Molecular Descriptors and Cheminformatics

Cheminformatics involves the use of computational methods to analyze chemical information. Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. Public databases like PubChem provide pre-computed descriptors for millions of compounds. nih.govnih.gov For this compound, these would include:

Topological Descriptors: Based on the 2D graph of the molecule.

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area.

Physicochemical Descriptors: Such as the octanol-water partition coefficient (LogP), which predicts hydrophobicity, and polar surface area (PSA).

Quantum-Chemical Descriptors: Derived from calculations, including HOMO/LUMO energies, dipole moment, and partial charges on atoms. mdpi.com

These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models that correlate a molecule's structure with its biological activity or physical properties.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or physicochemical properties of compounds with a specific property of interest. wikipedia.org These models are invaluable for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental work. nih.govacs.org

While no dedicated QSPR studies on this compound have been identified in publicly available literature, the principles can be extrapolated from studies on analogous compounds such as chlorinated alkanes, chlorinated alkenes, and substituted cyclohexanes. researchgate.netnih.gov A typical QSPR study involves the calculation of a wide range of molecular descriptors that encode structural, electronic, and topological features of a molecule. nih.gov

For a molecule like this compound, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule and can include indices such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area, volume, and shape indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The number of chlorine atoms has been shown to be a significant contributor to the LUMO energy in chlorinated alkanes. nih.gov

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.

A hypothetical QSPR model for predicting a property of this compound, for instance, its boiling point or solubility, would involve the following steps:

Data Set Compilation: A dataset of compounds with known experimental values for the property of interest would be assembled. This dataset would ideally include this compound and a series of structurally related compounds.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. researchgate.net

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The following table illustrates a hypothetical set of molecular descriptors that could be used in a QSPR study of this compound and its analogs.

| Descriptor Type | Descriptor Example | Hypothetical Value for this compound |

| Topological | Wiener Index | 458 |

| Geometrical | Molecular Surface Area (Ų) | 210.5 |

| Electronic | Dipole Moment (Debye) | 3.2 |

| Physicochemical | LogP | 2.8 |

It is important to note that the values in the table above are hypothetical and would need to be calculated using specialized computational chemistry software. The development of a robust QSPR model for this compound would provide a valuable tool for predicting its physicochemical properties and understanding how structural modifications might influence its behavior.

Design of Novel this compound Derivatives

Computational chemistry also plays a crucial role in the rational design of novel molecules with desired properties. nih.gov By modifying the structure of a lead compound like this compound in silico, it is possible to explore a vast chemical space and identify promising candidates for synthesis and experimental evaluation. This approach can significantly accelerate the discovery of new compounds with enhanced performance characteristics.

The design of novel derivatives of this compound could focus on several key areas, such as improving its reactivity, stability, or selectivity in various chemical transformations. The general strategy involves making systematic modifications to the parent structure and then using computational methods to predict the properties of the resulting derivatives.

Potential modifications to the this compound structure could include:

Substitution on the Cyclohexyl Ring: Introducing different functional groups at various positions on the cyclohexane ring could modulate the electronic and steric properties of the molecule. For example, adding electron-withdrawing or electron-donating groups could influence the reactivity of the chloroformate group.

Modification of the Chloroformate Group: While the chloroformate moiety is key to its reactivity, subtle modifications could be explored to fine-tune its properties.

Stereochemical Variations: Investigating different stereoisomers of this compound and its derivatives could reveal compounds with unique reactivity profiles.

The following table presents a hypothetical set of designed derivatives of this compound and their predicted properties based on computational modeling. The goal of these hypothetical modifications is to explore potential improvements in properties like thermal stability or reactivity.

| Derivative Name | Modification | Predicted Property Change (Relative to Parent) |

| 4-Fluoro-2-chlorocyclohexyl chloroformate | Addition of a fluorine atom at the 4-position | Increased thermal stability |

| 2,4-Dichlorocyclohexyl chloroformate | Addition of a second chlorine atom at the 4-position | Enhanced reactivity |

| 2-Chlorocyclohexyl cyanoformate | Replacement of the chlorine in the chloroformate with a cyano group | Altered selectivity in reactions |

The predictions in this table are based on general principles of organic chemistry and would require validation through detailed computational studies, such as Density Functional Theory (DFT) calculations, to obtain more quantitative and reliable results. researchgate.net These calculations could provide insights into the reaction mechanisms, transition state energies, and thermodynamic properties of the designed derivatives, guiding the selection of the most promising candidates for synthesis. The use of in silico methods can provide valuable information for complex biological systems and help in understanding drug-receptor interactions. mdpi.comnih.gov

Future Research Trajectories and Innovations

Development of Sustainable and Green Synthetic Routes for 2-Chlorocyclohexyl Chloroformate

The traditional synthesis of chloroformates often involves the use of highly toxic and hazardous phosgene (B1210022). Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to this compound, minimizing waste and enhancing safety. A primary objective is the complete avoidance of phosgene.

One promising avenue is the use of phosgene surrogates. Materials such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are safer alternatives as they are liquids or solids, respectively, making them easier to handle than gaseous phosgene. However, they still release phosgene in situ, necessitating stringent safety protocols.